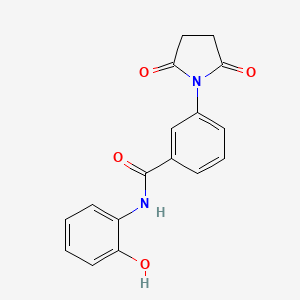

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds related to 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide, typically involves condensation reactions between amines or hydroxylamines and carboxylic acid chlorides in a suitable solvent. Specific synthesis pathways may vary based on the desired functional groups and the starting materials available. For instance, benzamides have been synthesized under weak basic conditions by reacting amino-pyridinols with appropriate carboxylic acid chlorides obtained from carboxylic acids and thionyl chloride (Mobinikhaledi et al., 2006).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide, can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. These analyses provide insights into the compound's electronic configuration, functional group orientation, and molecular geometry, which are critical for understanding its reactivity and interactions with other molecules. For example, studies on related compounds have detailed the molecular and crystalline structures, showcasing the impact of specific substituents on the overall molecular conformation (Racheva et al., 2008).

Chemical Reactions and Properties

Benzamides, depending on their substituents, participate in a variety of chemical reactions, including condensation, cyclization, and substitution reactions. These reactions can significantly alter the chemical properties of the benzamide, leading to derivatives with different biological and chemical activities. For instance, the Bischler-Napieralski reaction has been used to synthesize pyrrole derivatives from benzamide precursors, demonstrating the versatility of benzamides in organic synthesis (Browne et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline form, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Experimental and theoretical analyses, including DFT calculations and X-ray diffraction, provide valuable data on these aspects (Demir et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis Techniques

A study details a high-yield synthesis method for related compounds, emphasizing the importance of certain precursors and reaction conditions to achieve the desired product efficiently (Bobeldijk et al., 1990). This methodological approach could potentially apply to the synthesis of "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide" by adapting the starting materials and reaction parameters.

Antimicrobial Properties

Research on derivatives of related structures has explored their antimicrobial potential. For example, some new quinazolinones derivatives showed promising antibacterial and antifungal activity (Naganagowda & Petsom, 2011). This suggests that "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide" could also be investigated for similar biological activities.

Antioxidant Activity

A series of novel derivatives containing various substituents demonstrated significant antioxidant properties, outperforming known antioxidants in some assays (Tumosienė et al., 2019). This highlights the potential for "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide" to be evaluated as an antioxidant.

Photocatalytic Applications

Studies on the photocatalytic degradation of organic pollutants provide insights into the utility of related compounds in environmental remediation. For example, the efficiency of photocatalysis over TiO2 for the degradation of pyridine suggests potential applications for similar compounds in water treatment processes (Maillard-Dupuy et al., 1994).

Organogel Formation

Research into organogels based on perylenetetracarboxylic diimides shows the formation of fluorescent gels with potential applications in materials science (Wu et al., 2011). This could inform studies on the gel-forming capabilities of "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide" for various technological applications.

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-14-7-2-1-6-13(14)18-17(23)11-4-3-5-12(10-11)19-15(21)8-9-16(19)22/h1-7,10,20H,8-9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSFUYFLTTWFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)

![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)

![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)

![11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)

![3-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4558305.png)

![4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4558342.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)

![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)